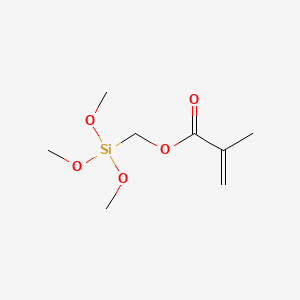

METHACRYLOXYMETHYLTRIMETHOXYSILANE

Description

Contextualization of Organosilane Coupling Agents in Contemporary Materials Science

Organosilane coupling agents are a class of silicon-based compounds that act as molecular bridges at the interface between organic and inorganic materials. Their unique bifunctional nature, possessing both an organic-reactive group and an inorganic-reactive group, allows them to form strong and durable bonds between these otherwise incompatible phases. This capability has revolutionized the performance of a wide array of materials, from composites and adhesives to coatings and sealants. The inorganic-reactive groups, typically alkoxy groups, hydrolyze to form silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic substrates like glass, metal, or silica (B1680970), forming robust covalent bonds. gelest.com Simultaneously, the organofunctional group is designed to react and co-polymerize with an organic matrix, ensuring a seamless integration of the two phases. icrc.ac.ir This interfacial engineering is critical for transferring stress from the polymer matrix to the reinforcing filler, thereby significantly improving the mechanical properties and durability of the resulting composite material.

Significance of Methacryloxymethyltrimethoxysilane as a Multifunctional Chemical Precursor

This compound stands out as a particularly versatile and significant member of the organosilane family. Its chemical structure, featuring a methacrylate (B99206) functional group and trimethoxysilyl groups, makes it a highly effective precursor in the synthesis of a diverse range of advanced materials. The methacrylate group is readily polymerizable via free-radical initiation, allowing it to be incorporated into a wide variety of polymer matrices, including acrylics, polyesters, and polyurethanes. knowde.com The trimethoxysilyl end provides a rapid hydrolysis rate, leading to the formation of a strong siloxane network that adheres tenaciously to inorganic surfaces. gelest.com This dual reactivity makes it an invaluable component in dental restorative materials, where it enhances the bond between the resin matrix and inorganic fillers, leading to improved mechanical strength and longevity of dental composites. nih.gov Beyond the dental field, its utility extends to the surface modification of fillers and nanoparticles, the formulation of high-performance adhesives and sealants, and the development of scratch-resistant coatings. icrc.ac.irspecialchem.com

Research Trajectories and Academic Relevance in Hybrid Material Systems

The academic and industrial interest in this compound continues to grow, with research actively exploring its potential in increasingly sophisticated hybrid material systems. Current research trajectories are focused on leveraging its unique properties to address contemporary challenges in materials science. One significant area of investigation is its use in the development of "smart" or functional materials. For instance, its application in dental composites is being refined to not only improve mechanical properties but also to impart bioactive or therapeutic functionalities.

Furthermore, the role of this compound in nanotechnology is a burgeoning field of study. Researchers are exploring its use in the surface functionalization of nanoparticles to enhance their dispersion and compatibility within polymer matrices, opening up new possibilities for creating nanocomposites with exceptional properties. The ongoing research into the hydrolysis and condensation behavior of this compound aims to provide a more precise control over the interfacial chemistry, leading to even more tailored and high-performance hybrid materials for a wide range of applications, from advanced coatings to next-generation biomedical devices.

| Property | Value |

| Molecular Formula | C8H16O5Si |

| Molecular Weight | 220.3 g/mol |

| Appearance | Clear liquid |

| Odor | Mild |

| Boiling Point | 48-50 °C at 2 mmHg |

| Density | 1.070 g/mL at 25 °C |

| Refractive Index | 1.4271 at 20 °C |

| Flash Point | 92 °C (198 °F) |

Structure

3D Structure

Properties

IUPAC Name |

trimethoxysilylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5Si/c1-7(2)8(9)13-6-14(10-3,11-4)12-5/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKUUKOEIMCYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074405 | |

| Record name | (Methacryloxymethyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54586-78-6 | |

| Record name | (Methacryloxymethyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54586-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054586786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Methacryloxymethyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving Methacryloxymethyltrimethoxysilane

Hydrolysis and Condensation Reactions within Sol-Gel Processes

The sol-gel process is a cornerstone for the synthesis of inorganic and hybrid materials from molecular precursors, and Methacryloxymethyltrimethoxysilane is a key player in this field. The process hinges on two fundamental reactions: hydrolysis and condensation of the methoxysilane (B1618054) groups. These reactions transform the monomeric silane (B1218182) into a crosslinked siloxane (Si-O-Si) network.

Kinetic Investigations of Methoxysilane Hydrolysis in Acidic and Basic Media

The hydrolysis of the methoxy (B1213986) groups on the silicon atom is the initial and rate-determining step in the sol-gel process. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the replacement of methoxy groups (-OCH₃) with hydroxyl groups (-OH) and the liberation of methanol (B129727). The rate of this reaction is profoundly influenced by the pH of the medium.

In acidic media , the hydrolysis reaction is initiated by the protonation of an alkoxide group, which makes the silicon atom more electrophilic and susceptible to attack by water. gelest.com This process generally follows an S_N2-type mechanism. gelest.com It has been observed that the hydrolysis of the first methoxy group is typically the fastest, with subsequent hydrolysis steps occurring at progressively slower rates. gelest.com The rate of hydrolysis is minimal in neutral pH and increases significantly in both acidic and basic conditions. researchgate.net

In basic media , the hydrolysis is catalyzed by hydroxide (B78521) ions (OH⁻), which directly attack the silicon atom. The reaction rate is proportional to the concentration of the base. gelest.com Studies on related alkoxysilanes have shown that the structure of the silane, the solvent properties, and the catalyst's dissociation constant and solubility all play a crucial role in determining the hydrolysis rate. researchgate.net

| Silane | Conditions | Rate Constant | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Methyltriethoxysilane (MTES) | pH 3.134 | 0 - 0.23 M⁻¹min⁻¹ | 57.61 | scribd.com |

| Methyltriethoxysilane (MTES) | pH 3.83 | Not specified | 97.84 | scribd.com |

| Tetraethoxysilane (TEOS) | pH 3.134 | 0 - 0.18 M⁻¹min⁻¹ | 31.52 | scribd.com |

| Aminopropyltriethoxysilane (APTES) | Deuterated ethanol (B145695), no catalyst, 25°C | Initial: 2.77 x 10⁻⁴ s⁻¹ Secondary: 0.733 x 10⁻⁴ s⁻¹ | Initial: 34.4 Secondary: 30.6 | scribd.com |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | pH 5.4, 26°C | Pseudo-first order: 0.026 min⁻¹ (for the first hydrolysis step) | Not specified for hydrolysis | ethernet.edu.et |

It is noteworthy that methacryloyloxymethylalkoxysilanes exhibit a significantly higher reactivity in hydrolysis compared to their 3-methacryloyloxypropyltrimethoxysilane (MAPTMS) counterparts, which is attributed to the intramolecular activation by the ester group via the methylene (B1212753) spacer. researchgate.net

Condensation Mechanisms and Oligomerization Pathways of Silanol (B1196071) Groups

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of oligomers and eventually a three-dimensional crosslinked network, which constitutes the gel.

The condensation can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a methanol molecule. Si-OH + CH₃O-Si → Si-O-Si + CH₃OH

The relative rates of these condensation reactions, along with the rate of hydrolysis, determine the structure of the resulting polymer. In acidic conditions, hydrolysis is generally faster than condensation, leading to more linear or weakly branched polymers. gelest.com Conversely, in basic conditions, condensation rates are higher, particularly for more substituted silicon atoms, resulting in more compact, highly branched, and particulate structures. google.com

The oligomerization of this compound proceeds in a stepwise manner, starting with the formation of dimers, trimers, and larger oligomeric species. The structure of these oligomers can range from linear chains to cyclic structures and eventually to complex, three-dimensional networks as the condensation process continues. The persistence of silanol groups within the condensed structures is possible and plays a crucial role in the final properties of the material. nih.gov

Influence of Catalysis (e.g., Acidic, Basic, Metal Alkoxide) on Sol-Gel Reaction Rates

Catalysts are essential for controlling the rates of hydrolysis and condensation in sol-gel processes. The choice of catalyst significantly impacts the final structure and properties of the resulting material. google.com

Acidic Catalysis: As mentioned, acids catalyze hydrolysis by protonating the alkoxy groups. gelest.com This leads to a more rapid formation of silanols and generally results in the formation of linear or randomly branched polymers. Common acid catalysts include hydrochloric acid and nitric acid.

Basic Catalysis: Bases, such as ammonia (B1221849) or sodium hydroxide, act as nucleophilic catalysts, promoting both hydrolysis and condensation. gelest.com Base catalysis typically leads to the formation of more highly condensed and particulate silica (B1680970) networks. google.com

Metal Alkoxide Catalysis: Metal alkoxides can also be employed as catalysts in sol-gel reactions. gelest.comresearchgate.netnih.gov They can participate in the reaction by forming mixed-metal oxo-alkoxide species, which can influence the rates of hydrolysis and condensation. For instance, titanium alkoxides can be used in conjunction with silicon alkoxides to create titania-silica hybrid materials. researchgate.net The presence of different metal alkoxides can tailor the catalytic activity and the final properties of the gel. researchgate.net Catalytic systems comprising a mineral acid and a tertiary amine have also been developed for sol-gel methods using metal alkoxides. gelest.com

Radical Polymerization Mechanisms and Covalent Integration

The methacrylate (B99206) group of this compound provides a reactive handle for organic polymerization, allowing for its covalent integration into a wide range of polymer networks. This dual reactivity is the foundation for creating robust organic-inorganic hybrid materials.

Free-Radical Polymerization of Methacrylate Moieties for Organic Network Formation

The methacrylate moiety of this compound can readily undergo free-radical polymerization, a chain reaction involving initiation, propagation, and termination steps.

Initiation: The polymerization is initiated by the decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate free radicals. youtube.com These radicals then attack the double bond of the methacrylate group, creating a new radical species on the monomer.

Propagation: The newly formed radical adds to another methacrylate monomer, propagating the polymer chain. This step repeats, leading to the growth of a long polymer chain.

Termination: The growth of the polymer chain is terminated by various mechanisms, such as combination or disproportionation of two growing polymer radicals.

The kinetics of free-radical polymerization can be complex, with phenomena like autoacceleration (the gel effect) being observed, where the polymerization rate increases significantly at higher conversions due to a decrease in the termination rate constant. mdpi.com The polymerization of methacrylate-functional siloxanes has been shown to have similar reactivity to their organic counterparts. gelest.com

Copolymerization with Diverse Organic Monomers (e.g., Acrylates, Methacrylates, Styrene) in Hybrid Architectures

This compound can be copolymerized with a variety of other organic monomers to create hybrid materials with tailored properties. This copolymerization allows for the introduction of the inorganic siloxane component into a wide range of organic polymer matrices.

Copolymerization with Acrylates and Methacrylates: this compound can be copolymerized with various acrylate (B77674) and methacrylate monomers, such as methyl methacrylate (MMA), butyl acrylate (BA), and ethyl acrylate (EA). google.comresearchgate.netsapub.orgcapes.gov.br The reactivity ratios of the comonomers determine the sequence distribution of the monomer units in the final copolymer chain. This approach is widely used to prepare coatings, adhesives, and dental composites with enhanced mechanical properties and adhesion to inorganic substrates. researchgate.net

Copolymerization with Styrene (B11656): this compound can also be copolymerized with styrene to form sol-gel composites. gelest.com However, the copolymerization of styrene with acrylate or methacrylate monomers can be challenging due to the different reactivities of the monomers. Cationic polymerization of styrene and butyl acrylate, for instance, does not lead to a copolymer because the acrylate monomer does not readily polymerize under these conditions. researchgate.net Free-radical polymerization is the more common method for preparing styrene-methacrylate copolymers. google.com

The ability to copolymerize this compound with a diverse range of organic monomers opens up a vast design space for the creation of advanced hybrid materials with a unique combination of organic and inorganic properties.

Dual-Cure Processes Combining Photo-Initiated Polymerization and Thermally-Induced Sol-Gel Reactions

This compound is a bifunctional molecule ideally suited for dual-cure systems, which leverage two distinct polymerization mechanisms to form a hybrid organic-inorganic network. This approach combines a rapid, spatially controllable photo-initiated polymerization with a thermally-induced sol-gel reaction, offering significant advantages in processing and final material properties. radtech.orgnih.gov

The dual-cure process typically occurs in two sequential or sometimes simultaneous stages. nih.gov

Stage 1: Photo-Initiated Radical Polymerization

The first stage involves the polymerization of the methacrylate groups. In the presence of a radical photoinitiator and upon exposure to ultraviolet (UV) light, the carbon-carbon double bond of the methacrylate moiety undergoes free-radical polymerization. nrel.gov This reaction is rapid, often occurring at room temperature, and allows for precise spatial control through the use of photomasks. This initial curing step transforms the liquid monomer into a solid or gelled "green part," an intermediate material that is easy to handle and has stable properties until the second curing stage is triggered. nih.gov The organic polymer network formed in this stage provides the initial structure and mechanical integrity to the material.

Stage 2: Thermally-Induced Sol-Gel Reactions

The second stage activates the inorganic part of the molecule—the trimethoxysilyl group. This process is a classic sol-gel reaction that proceeds via two steps: hydrolysis and condensation.

Hydrolysis: The trimethoxysilyl groups (Si-(OCH₃)₃) react with water, which can be present in the formulation or absorbed from the atmosphere. This reaction is typically catalyzed by acids or bases. The methoxy groups are replaced by hydroxyl groups (OH), forming silanols (Si-OH) and releasing methanol as a by-product. researchgate.net Si-(OCH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃OH

Condensation: The newly formed silanol groups are highly reactive and condense with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si). This condensation reaction releases water or methanol and builds a rigid, three-dimensional inorganic silica-like network. 2Si-(OH)₃ → (HO)₂-Si-O-Si-(OH)₂ + H₂O

This thermally-induced condensation is typically achieved by heating the material after the initial UV cure. The resulting structure is an interpenetrating polymer network (IPN), where the organic polymethacrylate (B1205211) chains are intertwined with the inorganic polysiloxane network. nih.gov This hybrid structure can also feature covalent bonds between the organic and inorganic phases, creating a robust material with enhanced thermal stability, mechanical strength, and adhesion properties compared to the individual polymer components. radtech.org

In some systems, photo-generated acids from a cationic photoinitiator can simultaneously catalyze the sol-gel polycondensation reactions, allowing for a one-step UV-curing process to form the hybrid network. radtech.org

Comparative Analysis of Synthetic Reactivity with Analogous Organosilanes (e.g., Methacryloxypropyltrimethoxysilane)

The synthetic reactivity of this compound is often compared with its close analogue, 3-Methacryloxypropyltrimethoxysilane (MPTMS). The primary structural difference between these two molecules is the length of the alkyl spacer chain separating the methacrylate functional group from the silicon atom—a single methylene (-CH₂-) group in the former versus a propylene (B89431) (-CH₂CH₂CH₂-) group in the latter. This seemingly minor difference has a profound impact on the reactivity of the trimethoxysilyl group, particularly its rate of hydrolysis and condensation.

Research indicates that this compound exhibits a significantly faster hydrolysis rate than MPTMS. gelest.com Studies have shown that methacryloyloxymethylsilanes can hydrolyze up to 60 times faster than their 3-methacryloyloxypropyl counterparts under similar conditions. The rate of the hydrolysis reaction is controlled by the length of the alkyl chain. researchgate.net

This difference in reactivity is primarily attributed to electronic and steric effects:

Electronic Effects: The shorter methylene spacer in this compound places the electron-withdrawing methacrylate group closer to the silicon atom. This inductive effect makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water during the hydrolysis step.

Steric Effects: While the propyl group in MPTMS is bulkier, the flexibility and length of the chain can sometimes shield the silicon center. Conversely, the compact nature of the methacryloxymethyl group may offer less steric hindrance in certain reaction environments. However, the dominant factor remains the electronic influence of the short spacer.

This enhanced reactivity means that this compound can form silanol groups and subsequently a cross-linked silica network more rapidly and under milder conditions than MPTMS. This can be advantageous in applications requiring fast cure times. However, it also implies a shorter shelf-life for pre-hydrolyzed solutions, as self-condensation will occur more readily.

| Feature | This compound | 3-Methacryloxypropyltrimethoxysilane (MPTMS) |

| Alkyl Spacer | Methylene (-CH₂-) | Propylene (-CH₂CH₂CH₂-) |

| Hydrolysis Rate | High | Low (Slower than its 'methyl' analogue gelest.com) |

| Primary Influencing Factor | Strong inductive effect from proximate methacrylate group | Weaker inductive effect due to longer spacer chain |

| Condensation Rate | High | Moderate |

| Working Time of Solution | Shorter | Longer |

| Reactivity of Methacrylate Group | Generally similar, but steric accessibility may differ slightly | Generally similar |

Control over Reaction Parameters and By-Product Management in Synthetic Procedures

The synthesis of this compound and its subsequent reactions require careful control over several parameters to ensure high yield, purity, and desired performance. A common industrial synthesis route for alkoxysilanes involves the alcoholysis of a corresponding chlorosilane. sanfanchem.com In this process, controlling reaction conditions is critical to minimize side reactions.

Key Reaction Parameters:

Temperature: Temperature control is crucial during synthesis. In the alcoholysis of chlorosilanes, the reaction temperature must be carefully managed in stages to control the rate of reaction and prevent undesirable side reactions catalyzed by the hydrogen chloride (HCl) by-product. sanfanchem.com During subsequent hydrolysis and condensation, temperature influences the reaction rates; higher temperatures accelerate both processes. researchgate.net

Catalyst: The hydrolysis and condensation of the trimethoxysilyl group are highly dependent on pH and can be catalyzed by either acids or bases. Acidic conditions (e.g., pH 4) tend to promote the hydrolysis reaction while slowing condensation, allowing for the generation of a higher concentration of silanol groups. researchgate.net Conversely, basic conditions significantly accelerate the condensation of silanols. researchgate.net The choice and concentration of the catalyst are therefore critical in controlling the reaction pathway and the final network structure.

Water Concentration: The stoichiometry of water is fundamental to the hydrolysis reaction. Insufficient water will lead to incomplete hydrolysis, leaving unreacted methoxy groups. An excess of water can accelerate hydrolysis but may also lead to phase separation or uncontrolled precipitation of the condensed silica network.

Solvent: The choice of solvent is important for solubilizing the silane and controlling the reaction medium. Alcohols like methanol or ethanol are common, but their presence can influence the equilibrium of the hydrolysis/condensation reactions. mdpi.com

By-Product Management:

The primary by-products in the synthesis and reaction of this compound are hydrogen chloride (from synthesis) and methanol (from hydrolysis).

Hydrogen Chloride (HCl): In the synthesis from chlorosilanes, HCl is a major by-product. It is highly corrosive and can catalyze the polymerization of the methacrylate group or other side reactions. Therefore, it must be efficiently removed from the reaction system as it forms, often by blowing an inert gas like nitrogen through the reactor. sanfanchem.com

Methanol (CH₃OH): Methanol is liberated during the hydrolysis of the trimethoxysilyl groups. As hydrolysis is an equilibrium reaction, the removal of methanol can drive the reaction toward the formation of silanols, ensuring complete hydrolysis. researchgate.net In coating applications, the volatilization of methanol during the curing process contributes to shrinkage and must be managed to ensure the integrity of the final film.

Effective management of these parameters and by-products is essential for the successful synthesis and application of this compound, enabling the formation of well-defined and high-performance hybrid materials.

| Parameter / By-Product | Method of Control / Management | Impact on Reaction |

| Temperature | Staged heating/cooling protocols; reactor design. | Influences reaction rates, prevents side reactions. |

| pH / Catalyst | Addition of specific acids (e.g., acetic acid) or bases. | Dictates the relative rates of hydrolysis vs. condensation. |

| Water Concentration | Controlled addition of water, often in a solvent mixture. | Determines the extent of hydrolysis. |

| By-Product: HCl | Removal with an inert gas stream during synthesis. sanfanchem.com | Prevents corrosion and unwanted side reactions. sanfanchem.com |

| By-Product: Methanol | Evaporation during thermal curing; vacuum application. | Drives hydrolysis equilibrium to completion. researchgate.net |

Advanced Characterization Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Analysis of Reaction Intermediates and Final Hybrid Products

Spectroscopic techniques are fundamental in identifying functional groups, elucidating molecular structures, and monitoring the kinetics of reactions involving methacryloxymethyltrimethoxysilane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organosilicon compounds like this compound. ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.

¹H NMR: Proton NMR is instrumental in identifying the various proton environments within the this compound molecule. For instance, the protons of the methoxy (B1213986) groups (Si-O-CH₃) typically appear as a distinct singlet. The methylene (B1212753) protons adjacent to the silicon atom and the ester group, as well as the vinyl protons of the methacrylate (B99206) group, all exhibit characteristic chemical shifts and coupling patterns. Monitoring changes in these signals, such as the disappearance of the methoxy protons, can track the progress of hydrolysis and condensation reactions. The progression of the condensation reaction can be observed through changes in the chemical shift of the methoxy group in the resulting methacryl oligosiloxane. researchgate.net

¹³C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in methacryloxymethyltrimethysilane, from the carbonyl carbon of the ester to the carbons of the methoxy groups, gives a distinct signal. chemicalbook.comchemicalbook.com This technique is valuable for confirming the molecular structure and for observing changes in the carbon environment during polymerization or other reactions.

²⁹Si NMR: Silicon-29 NMR is particularly crucial for studying the silicon environment and the degree of condensation in silane-based materials. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds attached to the silicon atom. researchgate.netrsc.orgunige.ch This allows for the differentiation of various silicon species, commonly denoted as T⁰, T¹, T², and T³, which represent a silicon atom bonded to zero, one, two, or three other silicon atoms through oxygen bridges, respectively. researchgate.netresearchgate.net The ability to quantify the relative amounts of these species provides direct insight into the kinetics and extent of the sol-gel process. nih.gov ²⁹Si NMR can yield information on the connectivity of siloxane bonds, confirming the formation of oligosiloxanes. researchgate.net

The combination of these NMR techniques enables a thorough understanding of the molecular structure of this compound and its derivatives. Furthermore, by acquiring spectra at different time points during a reaction, NMR serves as a powerful method for monitoring reaction kinetics in real-time. arxiv.orgncsu.eduyoutube.com This is essential for understanding reaction mechanisms and for controlling the final properties of the resulting materials. nih.gov

Table 1: Representative ²⁹Si NMR Chemical Shift Assignments for Siloxane Species

| Species | Number of Siloxane Bonds | Typical Chemical Shift Range (ppm) |

|---|---|---|

| T⁰ | 0 | -40 to -50 |

| T¹ | 1 | -50 to -60 |

| T² | 2 | -58 to -68 |

| T³ | 3 | -68 to -72 |

Note: The exact chemical shifts can vary depending on the specific chemical environment and experimental conditions. researchgate.netresearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable techniques for identifying functional groups and monitoring the chemical transformations of this compound. researchgate.netnist.govnist.gov By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different chemical bonds can be detected.

Key functional groups in this compound and their typical IR absorption bands include:

C=O stretching: The carbonyl group of the methacrylate ester typically shows a strong absorption band around 1720 cm⁻¹.

C=C stretching: The vinyl group exhibits a characteristic absorption band around 1638 cm⁻¹.

Si-O-C stretching: The silicon-oxygen-carbon bonds of the methoxy groups give rise to absorptions in the region of 1080-1190 cm⁻¹.

Si-O-Si stretching: As hydrolysis and condensation proceed, the formation of siloxane bonds is indicated by the appearance and growth of a broad and strong absorption band typically between 1000 and 1100 cm⁻¹.

FTIR spectroscopy is particularly useful for monitoring the progress of reactions in real-time. youtube.comthermofisher.com For example, during the sol-gel process, the decrease in the intensity of the Si-O-C bands and the concurrent increase in the intensity of the Si-O-Si and Si-OH (silanol, around 3200-3700 cm⁻¹) bands can be observed. This provides valuable information about the rates of hydrolysis and condensation. mdpi.com Similarly, during polymerization of the methacrylate group, the decrease in the C=C stretching vibration can be monitored to determine the extent of the reaction.

Table 2: Key FTIR Absorption Bands for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Indication |

|---|---|---|---|

| Si-O-CH₃ | Stretching | 1080-1190 | Presence of methoxy groups |

| Si-OH | Stretching | 3200-3700 (broad) | Formation of silanol (B1196071) groups via hydrolysis |

| Si-O-Si | Stretching | 1000-1100 (broad, strong) | Formation of siloxane network via condensation |

| C=C | Stretching | ~1638 | Presence of methacrylate double bond |

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR and FTIR that provides valuable information about the bulk and interfacial properties of materials derived from this compound. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the inorganic Si-O-Si network and the organic polymer backbone.

In the context of hybrid materials, Raman spectroscopy can be used to:

Characterize the siloxane network: The Si-O-Si symmetric stretching vibrations, which are often weak in IR spectra, can be more prominent in Raman spectra, providing additional details about the structure and connectivity of the silica (B1680970) network.

Monitor polymerization: The C=C stretching vibration of the methacrylate group is typically strong in the Raman spectrum. The decrease in its intensity can be used to quantify the degree of polymerization, similar to FTIR.

Investigate interfacial interactions: Raman spectroscopy can probe the interface between the organic and inorganic phases, providing insights into the coupling and interactions between the polymer and the silica network. This is crucial for understanding the structure-property relationships in the final hybrid material.

Chromatographic Methods for Molecular Weight Distribution and Polymer Characterization

Chromatographic techniques are essential for separating and analyzing the oligomeric and polymeric species that are formed during the reactions of this compound.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers and oligomers. lcms.czusm.mymsesupplies.com GPC separates molecules based on their hydrodynamic volume in solution. usm.my Larger molecules elute from the chromatography column faster than smaller molecules.

In the study of this compound, GPC is used to:

Analyze the products of hydrolysis and condensation: GPC can separate and provide information on the size distribution of the soluble oligomeric silsesquioxanes formed during the initial stages of the sol-gel process.

Characterize the resulting polymer: When the methacrylate group is polymerized, GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the resulting polymer. azom.com This information is critical as the molecular weight and its distribution significantly influence the mechanical and thermal properties of the final material.

Thermal Analysis for Understanding Material Transformation and Stability Profiles

Thermal analysis techniques are employed to investigate the thermal stability and transformations of materials derived from this compound. These methods involve monitoring the physical and chemical properties of a material as a function of temperature.

Key thermal analysis techniques include:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability of the material and to identify the temperatures at which different decomposition events occur. For example, TGA can reveal the temperature at which the organic methacrylate portion of the hybrid material begins to degrade. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) of the polymer component and the heat associated with curing or decomposition processes.

By combining these thermal analysis techniques, a comprehensive understanding of the thermal behavior of this compound-based materials can be obtained, which is crucial for determining their processing conditions and service temperature limits.

Microscopic and Imaging Techniques for Morphological and Nanostructural Characterization

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of materials at high resolution. azooptics.comtescan-analytics.com It works by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, such as secondary electrons, to form an image. azooptics.com In the study of materials containing this compound, SEM is invaluable for examining the surface topography, the dispersion of filler particles within a polymer matrix, and the interfacial adhesion between the filler and the matrix. tescan-analytics.commdpi.com

Proper sample preparation is crucial for obtaining high-quality SEM images. nih.gov For non-conductive polymer samples, a thin conductive coating is often applied to prevent charging. SEM can reveal how the silane (B1218182) coupling agent modifies the surface of fillers and improves their dispersion, leading to a more homogeneous composite material. It is also used to study the morphology of polymer blends and the effects of various treatments on the surface structure. nih.gov

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM, allowing for the visualization of the internal structure of materials, including the size, shape, and distribution of nanoparticles. nih.govnih.govmdpi.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. nih.gov This technique is particularly useful for characterizing nanocomposites where this compound is used to functionalize nanoparticles. researchgate.netyoutube.com

TEM can directly show how the silane treatment affects the dispersion of nanoparticles, preventing their agglomeration and leading to improved material properties. researchgate.net High-resolution TEM (HR-TEM) can even visualize the crystal lattice of nanoparticles. youtube.com Selected Area Electron Diffraction (SAED) in the TEM can be used to determine the crystalline nature of the nanoparticles. youtube.com

Atomic Force Microscopy (AFM) is a powerful tool for studying surface topography at the nanometer scale. chalcogen.ropressbooks.pub It operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. pressbooks.pub The forces between the tip and the surface cause the cantilever to deflect, and this deflection is used to create a three-dimensional topographic image. azooptics.com

AFM is particularly useful for quantifying surface roughness and observing the fine surface features of polymers and composites modified with this compound. surfacesciencewestern.comoamjms.eu It can be operated in different modes, such as contact mode and tapping mode, the latter being suitable for soft polymer surfaces. surfacesciencewestern.com Phase imaging in AFM can provide information about the different components on the surface based on their mechanical properties. surfacesciencewestern.com

Table 3: Surface Roughness Parameters from AFM for a Polymer Film With and Without this compound Surface Treatment

| Sample | Average Roughness (Ra) (nm) | Root Mean Square (RMS) Roughness (Rq) (nm) |

| Untreated Polymer Film | 15.2 | 18.5 |

| This compound Treated Film | 5.8 | 7.1 |

This is a hypothetical data table illustrating the potential effect of the silane on surface smoothness.

X-ray Based Techniques for Elemental and Structural Information

X-ray based techniques are non-destructive methods that provide valuable information about the elemental composition and crystalline structure of materials.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that can identify the elemental composition and chemical states of elements on a material's surface (typically the top 5-10 nm). wikipedia.orgcarleton.edu XPS works by irradiating a sample with X-rays and analyzing the kinetic energy of the photoelectrons emitted. tib.eu It is highly effective in confirming the presence of silicon and other elements from this compound on the surface of a treated substrate or filler. researchgate.netresearchgate.net The chemical shifts in the binding energies of the core-level electrons can provide information about the chemical bonding environment, confirming the covalent attachment of the silane. wikipedia.org

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. axt.com.auintertek.com It is based on the principle that X-rays are diffracted by the ordered atomic planes in a crystalline material, producing a unique diffraction pattern. axt.com.au XRD can be used to identify the crystalline phases present in a sample, determine the degree of crystallinity, and measure crystallite size. ebrary.netatomki.hu In the context of composites containing this compound, XRD can be used to study the crystal structure of fillers and to see if the silane treatment or incorporation into a polymer matrix affects their crystallinity. researchgate.net For semi-crystalline polymers, XRD can provide information on how the silane affects the polymer's crystal structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Interfacial Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. thermofisher.compsu.edu The technique involves irradiating a solid surface with a beam of X-rays and measuring the kinetic energy of the emitted photoelectrons. thermofisher.com This kinetic energy is directly related to the electron's binding energy within the atom, which is characteristic of a specific element and its chemical environment. thermofisher.com

In the context of materials modified with this compound, XPS is instrumental in:

Confirming Surface Modification: By detecting the presence of silicon (Si), carbon (C), and oxygen (O) in specific ratios and chemical states on a substrate surface, XPS can verify the successful grafting of the silane.

Analyzing Interfacial Chemistry: It provides detailed information about the formation of Si-O-substrate bonds, indicating covalent attachment, as well as the presence and integrity of the methacryloxy and trimethoxysilane (B1233946) functional groups at the interface.

Investigating Reaction Mechanisms: By analyzing the high-resolution spectra of key elements like C 1s, O 1s, and Si 2p, researchers can elucidate the extent of hydrolysis of the methoxy groups and the subsequent condensation reactions that are crucial for the formation of a stable siloxane network on the substrate.

Assessing Surface Contamination and Purity: XPS can identify any unwanted residues or contaminants on the surface that might interfere with the performance of the modified material. intertek.com

The surface sensitivity of XPS is a key advantage, as the properties of many hybrid materials are dictated by the chemical composition and structure of their outermost layers. thermofisher.com Angle-resolved XPS (ARXPS) can further enhance this by providing depth-profiling information without the need for destructive ion sputtering, allowing for a more detailed analysis of the layered structure at the interface. rsc.org For instance, by varying the take-off angle of the photoelectrons, it is possible to probe different depths and reconstruct the chemical composition profile of the silane layer. rsc.org

Table 1: Illustrative XPS Data for a this compound-Modified Surface

| Element | Binding Energy (eV) | Atomic Concentration (%) | Possible Chemical State Assignment |

| C 1s | ~284.8 | 55 | C-C, C-H (adventitious carbon, methacrylate backbone) |

| ~286.5 | 15 | C-O (methacrylate, methoxy groups) | |

| ~288.9 | 5 | O-C=O (methacrylate carbonyl) | |

| O 1s | ~532.1 | 20 | Si-O-Si, Si-O-C |

| ~533.5 | 3 | C=O | |

| Si 2p | ~102.3 | 2 | Si-O-C |

| ~103.4 | 5 | Si-O-Si (siloxane network) |

This table is for illustrative purposes and actual binding energies and concentrations will vary depending on the specific substrate and reaction conditions.

X-ray Diffraction (XRD) for Crystalline Phases within Hybrid Matrices

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. springernature.com It relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystalline solid, producing a unique diffraction pattern that acts as a "fingerprint" for a specific crystalline phase. tricliniclabs.com This technique is essential for characterizing the long-range order in materials. springernature.com

Identify Crystalline and Amorphous Phases: The diffraction pattern of a semi-crystalline hybrid material will exhibit sharp Bragg peaks superimposed on a broad, diffuse halo. The sharp peaks correspond to the crystalline domains, while the halo is characteristic of the amorphous regions. nih.gov

Determine the Degree of Crystallinity: By analyzing the relative areas of the crystalline peaks and the amorphous halo, it is possible to quantify the percentage of crystallinity in the hybrid matrix. This is crucial as the degree of crystallinity significantly impacts the mechanical, thermal, and optical properties of the material.

Investigate Polymorphism: Many materials can exist in different crystalline forms, or polymorphs, each with distinct properties. springernature.com XRD is the primary tool for identifying the specific polymorphs present in a hybrid material and for studying any phase transformations that may occur due to processing or environmental factors. nih.gov

Analyze Nanoparticle Fillers: In hybrid nanocomposites where inorganic nanoparticles are dispersed within a polymer matrix modified with this compound, XRD can be used to confirm the crystalline structure and size of the nanoparticles.

For instance, in a hybrid coating composed of a methacrylate polymer and silica nanoparticles, XRD can distinguish the amorphous polymer phase from the crystalline or amorphous nature of the silica filler. The silane coupling agent, by promoting adhesion and dispersion, can indirectly affect the crystallization behavior of the polymer matrix.

Table 2: Example of XRD Data Analysis for a Hybrid Material

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Phase Identification |

| 20.8 | 4.27 | 100 | Crystalline Phase A (e.g., polymer) |

| 22.5 | 3.95 | 65 | Crystalline Phase B (e.g., inorganic filler) |

| 26.6 | 3.35 | 80 | Crystalline Phase B |

| Broad Hump (15-30) | - | - | Amorphous Phase (e.g., polymer and/or siloxane network) |

This table represents hypothetical data to illustrate the type of information obtained from an XRD pattern.

Dynamic Light Scattering (DLS) for Colloidal Particle Size and Surface Charge Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution, typically in the sub-micron and nanometer range. mdpi.combettersizeinstruments.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. bettersizeinstruments.com These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. mdpi.com

In the context of this compound, DLS is particularly useful for characterizing colloidal systems where the silane is used to modify the surface of nanoparticles or to form hybrid nanoparticles through sol-gel processes. The key applications of DLS include:

Determining Hydrodynamic Radius: DLS measures the hydrodynamic radius (R H ) of the particles, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. This provides a measure of the effective size of the particle in solution, including any solvent layers associated with it.

Assessing Particle Size Distribution: The technique can provide information on the distribution of particle sizes in a sample, indicating whether the population is monodisperse (all particles are the same size) or polydisperse (particles have a range of sizes). researchgate.net The polydispersity index (PDI) is a measure of the width of the size distribution. researchgate.net

Monitoring Aggregation and Stability: By measuring the particle size over time, DLS can be used to monitor the stability of a colloidal suspension. An increase in particle size can indicate aggregation or flocculation, which can be influenced by the surface modification with this compound.

Measuring Zeta Potential: Many DLS instruments are also equipped to measure the zeta potential of the particles. nih.gov Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between adjacent, similarly charged particles in a dispersion. nih.gov It provides an indication of the stability of the colloidal system; particles with a high absolute zeta potential are generally more stable against aggregation. researchgate.net The surface modification with the silane can alter the surface charge and thus the zeta potential of the particles.

Table 3: Representative DLS and Zeta Potential Data for a Colloidal Suspension

| Sample | Z-Average (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Interpretation |

| Unmodified Nanoparticles | 150 | 0.350 | -15 | Moderate polydispersity, potential for some aggregation. |

| Silane-Modified Nanoparticles | 165 | 0.150 | -35 | Increased size due to silane layer, improved monodispersity and stability. |

This table provides a hypothetical comparison to illustrate the effect of surface modification on colloidal properties as measured by DLS.

Applications of Methacryloxymethyltrimethoxysilane in Advanced Material Systems

Surface Modification of Inorganic Fillers and Microparticles

The ability of methacryloxymethyltrimethoxysilane to modify the surface of inorganic materials is a key factor in its widespread use. By altering the surface chemistry of fillers and microparticles, it significantly improves their compatibility with polymer matrices, leading to enhanced material properties. gelest.com

Enhancement of Dispersion and Wettability of Particulate Fillers

A primary challenge in the formulation of filled polymer composites is the uniform dispersion of inorganic fillers within the organic matrix. Untreated fillers often agglomerate due to their inherent surface properties, leading to poor mechanical performance and inconsistencies in the final material.

Controlled Surface Functionalization for Specific Interfacial Interactions

Beyond simply improving dispersion, this compound allows for the controlled functionalization of particle surfaces to create specific and strong interfacial interactions. matexcel.com The methacrylate (B99206) functionality of the silane (B1218182) can participate in free-radical polymerization reactions with a variety of polymer resins, such as polyesters, acrylics, and styrenics. gelest.com

This covalent bonding at the filler-polymer interface provides a robust linkage that enhances stress transfer from the polymer matrix to the reinforcing filler. This leads to significant improvements in the mechanical properties of the composite material, including tensile strength, flexural modulus, and impact resistance. The ability to tailor the interfacial interactions is critical in the design of high-performance composites for demanding applications.

Advanced Coatings and Films

This compound is a key component in the formulation of advanced coatings and films, where it contributes to improved adhesion, durability, and specific functional properties. gelest.com

Development of Transparent Protective Coatings with Tailored Properties (e.g., Hydrophobicity, Flame Retardancy)

In the realm of protective coatings, this compound is utilized to create transparent films with a range of desirable properties. When incorporated into coating formulations, the silane can improve the crosslink density and create a more robust network, enhancing scratch and abrasion resistance. google.com

Adhesion Promotion and Durability Enhancement in Paints, Coatings, and Sealants

Adhesion to the substrate is a critical factor for the performance and longevity of any paint, coating, or sealant. specialchem.combyk.com this compound acts as an effective adhesion promoter by forming strong, covalent bonds with both the substrate and the coating resin. onlytrainings.com The silane's methoxy (B1213986) groups can react with hydroxyl groups present on inorganic substrates like glass, metal, and concrete, while the methacrylate group co-reacts with the polymer binder of the coating. google.com

Application in UV-Curable Coating Systems

The methacrylate group in this compound makes it highly suitable for use in ultraviolet (UV) curable coating systems. trentu.ca UV-curable coatings offer several advantages, including rapid cure times, low volatile organic compound (VOC) emissions, and high throughput.

In these systems, the this compound is incorporated into the formulation along with other acrylate (B77674) or methacrylate functional oligomers and monomers. google.com Upon exposure to UV light in the presence of a photoinitiator, the methacrylate group of the silane readily participates in the free-radical polymerization process, becoming an integral part of the crosslinked polymer network. trentu.catrentu.ca This incorporation enhances the adhesion of the UV-cured coating to the substrate and can also improve its mechanical properties, such as hardness and scratch resistance.

Research Findings on this compound Applications

| Application Area | Key Finding | Reference |

| Surface Modification | Improves dispersion and wettability of inorganic fillers in polymer matrices. | gelest.com |

| Composite Materials | Enhances stress transfer and mechanical properties through covalent bonding at the filler-polymer interface. | gelest.com |

| Protective Coatings | Contributes to the development of transparent coatings with tailored properties like hydrophobicity. | google.com |

| Adhesion Promotion | Significantly improves the adhesion of coatings to various substrates, enhancing durability. | onlytrainings.comhungpai.net |

| UV-Curable Systems | Acts as a reactive component in UV-curable coatings, improving adhesion and mechanical properties. | trentu.catrentu.ca |

High-Performance Adhesives and Sealants

Engineering Hydrolytic Resistance and Interfacial Stability in Dental Adhesives

In the demanding environment of the oral cavity, dental adhesives face significant challenges, including hydrolytic degradation. nih.govresearchgate.net The presence of water can lead to the breakdown of the adhesive-tooth bond over time. researchgate.netrestorativedentistry.org this compound has been investigated as a component in dental adhesives to enhance their hydrolytic resistance and interfacial stability. nih.govmdpi.com

Research has shown that incorporating this compound into dental adhesive formulations can lead to improved mechanical properties and resistance to degradation in wet conditions. mdpi.com A study comparing resins containing this compound (MMeS) with those containing the more common γ-methacryloxypropyltrimethoxysilane (MPS) found that at certain concentrations, the MMeS-resin exhibited faster polymerization, increased moduli, and a higher glass transition temperature. mdpi.com These properties contribute to a more stable and durable adhesive layer. The shorter chain length of MMeS compared to MPS is a key factor in these observed differences. mdpi.com

The mechanism behind this enhanced performance lies in the ability of the silane to form a cross-linked siloxane network within the adhesive matrix through a sol-gel reaction. mdpi.com This network reinforces the polymer, making it more resistant to water sorption and subsequent hydrolytic degradation. mdpi.com By improving the integrity of the adhesive layer, this compound contributes to the long-term success of dental restorations. nih.gov

| Property | MMeS-Resin (30 wt% BisGMA) | MPS-Resin (30 wt% BisGMA) |

| Polymerization Rate | Faster | Slower |

| Degree of Conversion (DC) | Lower | Higher |

| Leachates | Reduced | Higher |

| Storage and Loss Moduli | Increased | Lower |

| Glass Transition (Tg) | Increased | Lower |

| Crosslink Density | Increased | Lower |

| Data sourced from a study comparing methacrylate-based resins. mdpi.com |

Polymer Matrix Composites and Fiber-Reinforced Materials

Improvement of Mechanical and Electrical Properties in Glass Fiber and Mineral-Filled Composites

This compound plays a vital role as a coupling agent in polymer matrix composites, particularly those reinforced with glass fibers and mineral fillers. gelest.com The primary function of a coupling agent is to improve the interfacial adhesion between the inorganic reinforcement and the organic polymer matrix. youtube.com This enhanced adhesion is crucial for the effective transfer of stress from the matrix to the reinforcement, which directly translates to improved mechanical properties of the composite material. youtube.com

When applied to glass fibers, the trimethoxysilane (B1233946) group of this compound reacts with the hydroxyl groups on the glass surface, forming a strong covalent bond. gelest.com The methacrylate group then copolymerizes with the polymer matrix during curing. This creates a robust bridge at the interface, leading to significant improvements in properties like tensile strength and flexural strength of the resulting composite. researchgate.net

In mineral-filled composites, this compound functions similarly, bonding to the surface of mineral fillers such as silica (B1680970). This improved interfacial bonding not only enhances mechanical properties but can also positively influence the electrical properties of the composite by ensuring a more homogeneous dispersion of the filler within the polymer matrix and reducing moisture absorption at the interface.

Interfacial Bonding in Dental Polymer Composites

The longevity of dental composite restorations is heavily dependent on the integrity of the bond between the resin matrix and the filler particles. gelest.com this compound is utilized in dental polymer composites to enhance this interfacial bonding. gelest.comnih.gov The silane treatment of filler particles, such as silica or glass, creates a strong and stable interface with the surrounding polymer matrix. gelest.com

Controlled Synthesis of Colloidal Structures and Nanoparticles

The unique chemical nature of this compound makes it a valuable tool in the controlled synthesis of colloidal structures and nanoparticles. mdpi.comrsc.org The trimethoxysilane portion of the molecule can participate in sol-gel processes, which are widely used for creating inorganic or hybrid organic-inorganic nanoparticles with controlled size and morphology. mdpi.com

During a sol-gel synthesis, the trimethoxysilane groups hydrolyze and condense to form a siloxane network, which serves as the backbone of the nanoparticle. The methacrylate group remains available on the surface of the nanoparticle. This surface functionality is crucial as it allows for the subsequent modification or polymerization of the nanoparticles. For example, the methacrylate groups can be polymerized to create a polymer shell around the inorganic core, leading to the formation of core-shell nanoparticles.

This ability to control the surface chemistry of the synthesized nanoparticles opens up a wide range of possibilities for creating functional materials. These functionalized nanoparticles can be designed for specific applications by attaching other molecules to the methacrylate groups. This controlled synthesis approach is critical for developing advanced materials with tailored properties for use in various fields, including drug delivery, catalysis, and diagnostics. rsc.org

Formation of Janus Micro- and Nanoparticles with Tailored Amphiphilicity

Janus particles, named after the two-faced Roman god, are compartmentalized nanoparticles possessing two distinct faces with different chemical and physical properties. nih.gov This anisotropy makes them promising for a wide range of applications, including as solid surfactants for stabilizing emulsions (Pickering emulsions), in self-assembly, and for targeted drug delivery. magtech.com.cnewadirect.com The creation of amphiphilic Janus particles, with one hydrophilic and one hydrophobic face, is of particular interest. nih.gov

A prevalent method for synthesizing Janus nanoparticles involves the surface modification of silica nanoparticles at the interface of a Pickering emulsion. rsc.org In this process, silica nanoparticles are first synthesized and then dispersed in an oil-in-water or water-in-oil emulsion. The nanoparticles accumulate at the interface, with one hemisphere exposed to the oil phase and the other to the water phase. This provides a platform for the selective functionalization of one side of the particle.

This compound plays a pivotal role in the initial formation of the silica nanoparticles that serve as the foundation for Janus particles. Through a sol-gel process involving hydrolysis and condensation, the methoxysilane (B1618054) groups of the molecule react to form a cross-linked polysilsesquioxane network, resulting in uniform silica nanoparticles. usp.br The methacrylate group remains as a pendant functional group on the surface of these nanoparticles.

The amphiphilicity of the resulting Janus particles can be precisely tailored by controlling the reaction conditions during the surface modification step. For instance, the hydrophobic face can be created by the polymerization of the methacrylate groups on the side of the nanoparticle exposed to the oil phase, while the other side, protected by the water phase, retains its hydrophilic silanol (B1196071) groups. The degree of amphiphilicity can be fine-tuned by adjusting factors such as the type of oil and water phases, the concentration of the modifying agent, and the reaction time.

Table 1: Influence of Synthesis Parameters on Silsesquioxane Nanoparticle Properties

| Parameter | Condition | Effect on Nanoparticle Structure |

| pH | pH 1 | Higher condensation degree (69-87%), larger radius of gyration (~2.5 Å), cagelike octamer structures. usp.br |

| pH 3 | Lower condensation degree (48-67%), smaller radius of gyration (~1.5 Å), small linear oligomers. usp.br | |

| [H₂O]/[MPTS] Ratio | ≥ 1 | Leads to the formation of silsesquioxane (SSQO) nanoparticles. usp.br |

| Solvent Composition | Increasing Methanol (B129727) | Acts as a redispersion agent, decreasing the number of particles in aggregation zones. usp.br |

| Increasing Methyl Methacrylate (MMA) | Induces swelling of the aggregation zones. usp.br |

MPTS: (3-Methacryloxypropyl)trimethoxysilane, a related compound with similar reactivity.

Synthesis of Core-Shell and Other Morphological Silica/Polymer Colloidal Supraparticles

Core-shell nanoparticles, consisting of a core of one material and a shell of another, exhibit unique properties derived from the combination of their constituent components. This compound is instrumental in the fabrication of core-shell particles with a silica-based shell, owing to the ability of its methoxysilane groups to hydrolyze and condense, forming a uniform polysilsesquioxane shell on a variety of core materials.

A notable example is the synthesis of polystyrene/polysilsesquioxane (PS/PSQ) core-shell particles. nih.gov In this process, a polystyrene core is first synthesized via emulsion polymerization. Subsequently, a poly(γ-methacryloxypropyl trimethoxysilane) (PMPTS) sol, prepared by the hydrolysis and condensation of γ-methacryloxypropyl trimethoxysilane, is introduced into the emulsion system. The PMPTS particles, which are in the nanometer size range, adsorb onto the surface of the larger polystyrene latex particles. nih.gov Further coalescence of these small particles leads to the formation of a continuous polysilsesquioxane shell around the polystyrene core. nih.gov The successful formation of a core-shell structure is often confirmed by the ability to create hollow polysilsesquioxane capsules after the removal of the polystyrene core using an organic solvent. nih.gov

The thickness and morphology of the polysilsesquioxane shell can be controlled by varying the reaction parameters, such as the concentration of the silane, the pH of the reaction medium, and the reaction time. The methacrylate groups within the shell, originating from the this compound, provide sites for further functionalization or cross-linking, enhancing the versatility of these core-shell supraparticles.

Table 2: Experimental Parameters for Polystyrene/Polysilsesquioxane Core-Shell Particle Synthesis

| Component | Role | Typical Conditions |

| Styrene (B11656) (St) | Monomer for the core | Emulsion polymerization. nih.govresearchgate.net |

| γ-methacryloxypropyl trimethoxysilane (MPTS) | Precursor for the shell | Hydrolysis-condensation to form a PMPTS sol. nih.gov |

| Initiator | Starts the polymerization | e.g., potassium persulfate. researchgate.net |

| Emulsifier/Surfactant | Stabilizes the emulsion | e.g., sodium dodecyl sulfate. researchgate.net |

| pH | Influences hydrolysis and condensation rates | Can affect latex stability and cross-linking. researchgate.net |

Preparation of Patchy Nanoparticles with Controlled Surface Features

Patchy nanoparticles are colloids with chemically or topographically distinct domains, or "patches," on their surfaces. unesp.br These patches can direct the self-assembly of the nanoparticles into complex, hierarchical structures. nih.gov The generation of patchy nanoparticles from inorganic colloids is a significant area of research due to the unique optical, electronic, and magnetic properties of these materials. nih.gov

While direct examples of using this compound to create patchy nanoparticles are not as explicitly detailed as for core-shell systems, the underlying principles of its chemistry strongly support its utility in this area. A common strategy for producing patchy nanoparticles involves the controlled surface segregation of polymer ligands. unesp.br

In this context, this compound can be used to functionalize the surface of a core nanoparticle, such as silica. The methoxysilane groups would anchor the molecule to the nanoparticle surface, while the methacrylate group would be available for polymerization. By controlling the conditions of a subsequent polymerization reaction, it is possible to induce the formation of distinct polymer patches rather than a uniform shell.

Theoretical and Computational Investigations of Methacryloxymethyltrimethoxysilane Systems

Molecular Modeling of Hydrolysis and Condensation Pathways of Organosilanes

A significant finding in the study of methacryloyloxyalkylfunctional alkoxysilanes is the dramatic increase in reactivity when the propyl spacer in the commonly used 3-methacryloyloxypropyltrimethoxysilane is replaced with a methylene (B1212753) spacer, as in Methacryloxymethyltrimethoxysilane. afinitica.com This structural change leads to an exceptionally high rate of hydrolysis and condensation under both acidic and basic conditions. afinitica.com

A mechanistic model has been proposed to explain this enhanced reactivity, suggesting an intramolecular activation mechanism. afinitica.com The model posits an electronic influence of the ester group on the silicon center, facilitated by the short methylene spacer. This makes methacryloxymethyl-functionalized silanes highly desirable for applications that demand rapid reaction kinetics. afinitica.com The hydrolysis reaction is generally considered pseudo-first order when water is in excess. nih.gov

Table 1: Comparative Reactivity of this compound

| Compound | Spacer Group | Relative Hydrolysis Rate | Conditions |

| This compound | Methylene (-CH₂-) | Exceptionally High | Acidic & Basic |

| 3-Methacryloyloxypropyltrimethoxysilane | Propylene (B89431) (-C₃H₆-) | Standard | Acidic & Basic |

This table illustrates the significant reactivity enhancement observed when shortening the alkyl spacer, as reported in studies. afinitica.com

Simulation of Interfacial Phenomena and Adsorption Mechanisms at Heterogeneous Interfaces

The behavior of silanes at the interface between different materials is critical to their function as adhesion promoters and surface modifiers. Molecular simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, are powerful tools for investigating these interfacial phenomena at an atomic level. arizona.edumdpi.comresearchgate.net These simulations can elucidate the adsorption mechanisms, orientation, and conformation of silane (B1218182) molecules on various substrates, such as silica (B1680970) or metals. nih.govresearchgate.net

Simulations of alkylsilane films on silica substrates have been used to examine the structure and properties of the resulting self-assembled monolayers. arizona.edu Reactive molecular dynamics simulations, using force fields like ReaxFF, allow for the modeling of chemical reactions, such as the condensation of silanes with surface silanol (B1196071) groups (Si-OH) to form covalent Si-O-Si bonds. nih.gov These studies have shown that the kinetics of surface grafting can be significantly faster for pre-hydrolyzed silanes (hydroxysilanes) compared to alkoxysilanes. nih.gov

Key insights from these simulations include:

Adsorption Energetics : Calculations can determine the binding or adsorption energy of silane molecules to a surface, revealing the strength of the interaction. mdpi.com

Molecular Orientation : Simulations show how silane molecules orient themselves on a surface, which affects the properties of the resulting film. nih.gov

Diffusion and Mobility : The movement of molecules on the surface and within the forming film can be tracked, which is crucial for understanding film formation and structure. nih.gov

Influence of Surface Chemistry : The type and density of functional groups on the substrate surface, such as isolated or geminal silanols on silica, influence the adsorption affinity and reaction pathways. acs.orgmdpi.com

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental methods alone, guiding the design of materials with tailored interfacial properties. researchgate.netnih.gov

Prediction of Self-Assembly and Morphological Evolution in Hybrid and Colloidal Systems

Computational modeling is instrumental in predicting how molecules like this compound, after initial hydrolysis and condensation into oligomers, organize into larger, structured materials. colloid.nlnorthwestern.edu This process, known as self-assembly, can lead to the formation of various morphologies, such as micelles, vesicles, or extended networks, which define the properties of the final hybrid or colloidal system. mdpi.commdpi.com

The prediction of these structures often involves a hierarchical approach:

Oligomer Formation : The initial hydrolysis and condensation reactions lead to the formation of small oligomeric silsesquioxanes. nist.gov The structure of these oligomers is a key determinant for subsequent assembly.

Hierarchical Assembly : These primary units can then self-assemble into more complex, larger-scale structures. colloid.nl Computational strategies can model this evolution from micelles to cylinders and vesicles over time. mdpi.com

Morphological Control : By simulating the effects of process parameters like precursor concentration and solvent conditions, it's possible to predict how the final morphology can be controlled. nih.govacs.orgresearchgate.net For example, sol-gel process simulations can establish quantitative models that correlate reaction factors to the particle size and porosity of the resulting materials. nih.govacs.orgresearchgate.net

Techniques like Monte Carlo (MC) and Molecular Dynamics (MD) simulations are used to explore the phase behavior and structure of these colloidal systems. colloid.nl By calculating the free energies of different potential structures, these methods can predict the most thermodynamically stable phase. colloid.nlnorthwestern.edu Such predictive modeling is crucial for moving beyond trial-and-error experimentation towards the rational design of self-assembled materials with specific functions. northwestern.edunih.gov

Quantum Chemical Calculations for Reaction Energetics and Transition States in Silane Chemistry

Quantum chemical calculations offer a deep, mechanistic understanding of the chemical reactions governing silane chemistry, including the hydrolysis and condensation of this compound. umd.edursc.org These methods, particularly Density Functional Theory (DFT), are used to compute the energetics of reaction pathways and to identify the high-energy transition state structures that connect reactants and products. youtube.comrsc.orgnih.gov

The application of these computational techniques provides critical data:

Reaction Energetics : Calculations can determine the heats of formation for reactants, products, and transition state species, revealing whether a reaction is favorable (exothermic) or requires energy input (endothermic). umd.eduresearchgate.net

Activation Barriers : By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be determined. This barrier is a key factor controlling the reaction rate. ncsu.edu

Reaction Mechanisms : Quantum chemical methods can trace the entire reaction path, elucidating the step-by-step mechanism. afinitica.comresearchgate.net This includes identifying intermediate species and understanding the role of catalysts. dakenchem.com For complex reaction networks, automated reaction path search methods can be employed to explore all possible transformations. rsc.org

For instance, DFT calculations have been used to study the hydrosilylation of various substrates, revealing how different catalysts activate the silane and influence the reaction mechanism. rsc.org Similarly, the grafting of silanes onto surfaces like cellulose (B213188) has been investigated, showing how the solvent environment affects activation energies and how the silylation process tends to favor a multilayer coating mechanism. ncsu.edu The accuracy of these predictions depends on the chosen functional and basis set, with ongoing research focused on developing more robust and efficient computational protocols. rsc.orgnih.govarxiv.org

Table 2: Application of Quantum Chemical Methods in Silane Chemistry

| Computational Method | Information Predicted | Relevance to Silane Chemistry |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, activation barriers | Understanding the thermodynamics and kinetics of hydrolysis and condensation. rsc.orgncsu.edu |

| Ab-initio Molecular Orbital Theory | Heats of formation, transition state geometries | Providing fundamental thermochemical data for silane reactions. umd.edu |

| Variational Transition State Theory (VTST) | Thermal reaction rate constants | Predicting reaction rates under specific temperature and pressure conditions. rsc.org |